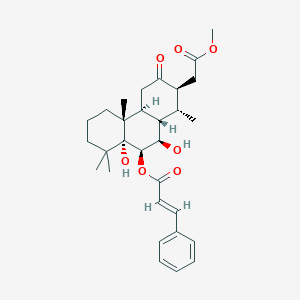

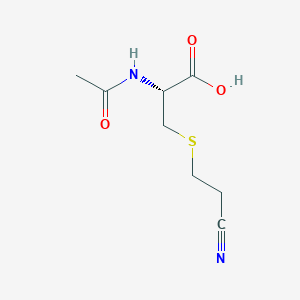

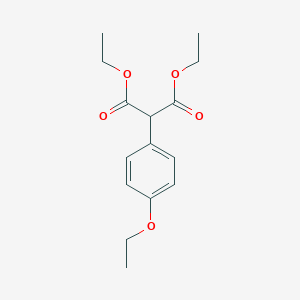

![molecular formula C6H4ClN3 B020523 3-氯-1H-吡唑并[3,4-b]吡啶 CAS No. 117007-51-9](/img/structure/B20523.png)

3-氯-1H-吡唑并[3,4-b]吡啶

描述

Synthesis Analysis

3-Chloro-1H-pyrazolo[3,4-b]pyridine compounds are synthesized through various methods, often starting from 2-chloronicotinic acid via reduction, oxidation, oximation, and cyclization processes. These methods are praised for their ease of operation, low cost, and environmental friendliness, making them suitable for large-scale preparation with a total yield of 67.21% (Huang & Zha, 2011). Additionally, microwave-assisted one-pot synthesis in water catalyzed by InCl3 has been employed for synthesizing carbonylpyrazolo[3,4-b]pyridine derivatives, offering good to excellent yields (Efraín et al., 2017).

Molecular Structure Analysis

The molecular structure and properties of 3-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives have been extensively characterized using spectral analysis, quantum studies, and computational methods. These studies confirm the high stability and reactivity of these compounds, making them suitable for further chemical modifications and applications (S. A. Halim & M. Ibrahim, 2022).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including domino reactions with electron-rich aminoheterocycles, which lead to the synthesis of diverse pyrazolo[3,4-b]pyridines with significant fluorescence and biological activity (M. Miliutina et al., 2018). Such reactions underscore the versatility and functionalizability of the 3-Chloro-1H-pyrazolo[3,4-b]pyridine scaffold.

Physical Properties Analysis

The physical properties of these compounds, including their solid-state structure, fluorescence, and optical properties, have been studied in detail. For instance, the crystal structure analysis reveals significant aspects of their reactivity and stability, contributing to their utility in various applications (Xiaojing Zhang et al., 2006).

Chemical Properties Analysis

3-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives exhibit a wide range of chemical properties, enabling their use in various chemical transformations. These properties are exploited in the synthesis of complex molecules, highlighting the compound's role as a versatile building block in organic synthesis (J. J. Keating & Ryan M Alam, 2021).

科学研究应用

生物医学应用

1H-吡唑并[3,4-b]吡啶,包括3-氯-1H-吡唑并[3,4-b]吡啶,已广泛用于生物医学应用研究 . 超过30万个1H-吡唑并[3,4-b]吡啶被描述,它们包含在超过5500个参考文献中 .

合成方法

针对1H-吡唑并[3,4-b]吡啶衍生物,已开发出多种合成策略和方法 . 这些方法根据组装吡唑并吡啶体系的方法进行系统化 .

药理性质

吡唑并[3,4-b]吡啶衍生物具有广泛的药理性质 . 它们是抗焦虑药物的一部分,如卡他唑、曲他唑、伊他唑,以及治疗肺动脉高压的药物利奥西呱 .

PPARα活化

1H-吡唑并-[3,4-b]吡啶已被用作PPARα激动剂的骨架 . 这为设计用于治疗血脂异常的分子提供了见解 .

化学工业应用

某些吡唑并[3,4-b]吡嗪,包括3-氯-1H-吡唑并[3,4-b]吡啶,在化学工业中有广泛的应用 . 它们用于有机发光器件、荧光传感器、非线性光学材料、金属有机材料、分散染料和食品添加剂

作用机制

Target of Action

It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.

Mode of Action

Given its structural similarity to adenine and guanine, it may be hypothesized that it interacts with its targets in a similar manner to these purine bases .

Result of Action

Compounds with a pyrazolo[3,4-b]pyridine scaffold have been found to exhibit anticancer activity against several tumor cell lines , suggesting that 3-Chloro-1H-pyrazolo[3,4-b]pyridine may have similar effects.

属性

IUPAC Name |

3-chloro-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPRRDAIUYNVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406171 | |

| Record name | 3-Chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117007-51-9 | |

| Record name | 3-Chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117007-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

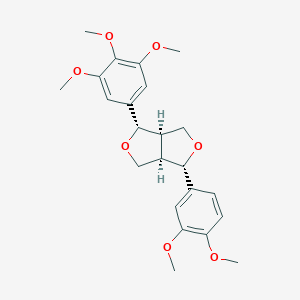

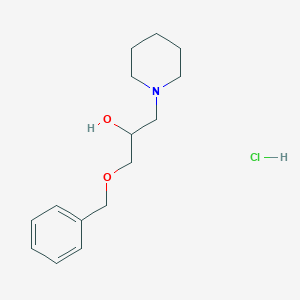

![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)

![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)